Coronene

Description

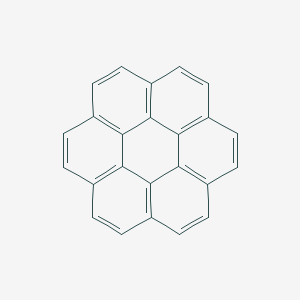

Structure

3D Structure

Properties

IUPAC Name |

coronene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUGDVKSAQVFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047740 | |

| Record name | Coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Coronene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

191-07-1 | |

| Record name | Coronene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coronene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORONENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YY0X5XT1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Coronene molecular structure and aromaticity

An In-depth Technical Guide to the Molecular Structure and Aromaticity of Coronene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂₄H₁₂) is a highly symmetrical, planar polycyclic aromatic hydrocarbon (PAH) composed of seven peri-fused benzene (B151609) rings.[1] Its unique electronic properties, high thermal stability, and propensity for self-assembly make it a foundational molecule in materials science and a subject of significant theoretical interest.[1][2] This guide provides a detailed examination of this compound's molecular structure and the nuances of its aromaticity, presenting key quantitative data, outlining experimental and computational methodologies for its characterization, and exploring its relevance in advanced applications, including drug delivery.

Molecular and Crystal Structure

This compound's structure is a planar disc of carbon atoms, often described as a small graphene fragment.[3] This planarity and high symmetry (D₆h point group) are central to its physical and electronic properties. It is a yellow, crystalline solid that is soluble in non-polar solvents like benzene and toluene, and its solutions exhibit a characteristic blue fluorescence under UV light.[4][5]

The molecule crystallizes in a monoclinic, herringbone-like structure.[4] This packing arrangement is crucial for understanding charge transport in this compound-based organic electronic devices.

Key Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₂ | [6] |

| Molar Mass | 300.36 g·mol⁻¹ | [4] |

| Appearance | Yellow powder | |

| Density | 1.371 g/cm³ | [4] |

| Melting Point | 437.3 °C | [4] |

| Boiling Point | 525 °C | [4] |

| Ionization Energy | 7.290 ± 0.030 eV | [7] |

| Electron Affinity | 0.470 ± 0.090 eV | [7] |

Bond Lengths

The carbon-carbon bond lengths in this compound are not uniform, which provides insight into its electronic structure. There are distinct types of bonds: those at the periphery, those forming the "spokes" of the molecule, and those in the central ring. Computational studies, such as those using Density Functional Theory (DFT), provide precise values that are in close agreement with experimental data.

| Bond Type | Description | Bond Length (Å) (BLYP/def2-TZVP) |

| R₁ | Outer "rim" C=C bond | 1.366 |

| R₂ | Outer C-C bond (radial) | 1.420 |

| R₃ | Inner C-C bond (shared between outer and inner rings) | 1.415 |

| R₄ | Central ring C-C bond | 1.423 |

Data sourced from computational analysis.[8]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [chemeurope.com]

- 6. This compound [webbook.nist.gov]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Optical Properties of Coronene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronene (C₂₄H₁₂), a polycyclic aromatic hydrocarbon (PAH), has garnered significant attention within the scientific community due to its unique planar, highly conjugated structure.[1] This symmetrical, disc-shaped molecule, composed of a central benzene (B151609) ring fused with six surrounding benzene rings, serves as a molecular analogue of graphene, making it a subject of intense research in materials science and organic electronics.[1] Its intrinsic electronic and optical properties, including efficient charge transport and strong fluorescence, have positioned it as a promising candidate for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells.[1][2] Furthermore, the amenability of the this compound core to functionalization has opened avenues for its use in biomedical applications, particularly in drug delivery and cellular imaging, where its photophysical characteristics can be harnessed for tracking and targeted therapy.[3][4][5] This guide provides a comprehensive overview of the core electronic and optical properties of this compound, detailed experimental protocols for their characterization, and insights into the relationship between its structure and function.

Electronic and Optical Properties of this compound: A Tabulated Summary

The electronic and optical characteristics of this compound are dictated by its extended π-conjugated system. The delocalization of π-electrons across the molecule results in a specific set of energy levels, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic behavior and its absorption and emission properties.

| Property | Value | Method/Conditions | Reference(s) |

| Electronic Properties | |||

| HOMO Energy Level | -5.13 eV | Density Functional Theory (DFT) B3LYP/6-311++G(d,p) | [6] |

| LUMO Energy Level | -1.16 eV | Density Functional Theory (DFT) B3LYP/6-311++G(d,p) | [7] |

| HOMO-LUMO Gap (Fundamental) | 3.97 eV | Density Functional Theory (DFT) B3LYP/6-311++G(d,p) | [7] |

| Ionization Potential | ~6.30 eV | Photoelectron Spectroscopy | [8] |

| Electron Affinity | ~-2.65 eV | Inverse Photoemission Spectroscopy | [8] |

| Optical Properties | |||

| Absorption Maxima (λ_max) | 301 nm (β-band), 343 nm (p-band), 406-430 nm (α-band) | In solution (e.g., 1,2,4-trichlorobenzene, cyclohexane) | [9][10] |

| Molar Extinction Coefficient (ε) | Varies significantly with wavelength | UV-Vis Spectroscopy | |

| Emission Maxima (λ_em) | ~434, 464, 502 nm | In thin film at 4.2 K | [11] |

| Fluorescence Quantum Yield (Φ_F) | ~0.2 - 0.5 (solvent dependent) | Fluorescence Spectroscopy | [12] |

| Phosphorescence Quantum Yield (Φ_P) | ~0.09 (in polymethylmethacrylate at 77K) | Phosphorescence Spectroscopy | [13] |

| Stokes Shift | ~100 nm | Calculated from absorption and emission maxima | [14] |

Experimental Protocols

The characterization of the electronic and optical properties of this compound relies on a suite of spectroscopic and electrochemical techniques. The following sections provide detailed methodologies for three key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which this compound absorbs light, providing insights into its electronic transitions.

1. Materials and Reagents:

-

This compound (high purity, >99%)

-

Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or ortho-dichlorobenzene)[4][9]

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

2. Sample Preparation:

-

Prepare a stock solution of this compound by dissolving a precisely weighed amount in the chosen solvent to achieve a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilute solutions in the range of 10⁻⁵ to 10⁻⁶ M. The final concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure adherence to the Beer-Lambert law.

-

Filter the solutions if any particulate matter is visible to avoid light scattering.[15]

-

Thoroughly clean the quartz cuvettes with the solvent to be used for the measurement.[15]

3. Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (typically 200-600 nm for this compound).

-

Replace the reference cuvette with a cuvette containing the this compound solution.

-

Record the absorption spectrum of the this compound solution.

-

Repeat the measurement for all prepared dilutions.

4. Data Analysis:

-

The absorption maxima (λ_max) corresponding to the β, p, and α bands should be identified from the spectrum.[10]

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to study the emission properties of this compound after it has absorbed light, providing information on its excited state deactivation pathways.

1. Materials and Reagents:

-

This compound (high purity, >99%)

-

Spectroscopic grade, non-fluorescent solvent (e.g., cyclohexane, ethanol)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Fluorometer

2. Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Ensure the solvent is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes, as dissolved oxygen can quench fluorescence.

3. Measurement Procedure:

-

Turn on the fluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength to one of the absorption maxima of this compound (e.g., 343 nm).

-

Record the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., 360-600 nm).

-

To determine the fluorescence quantum yield, a standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is measured under the same experimental conditions.

4. Data Analysis:

-

Identify the emission maxima (λ_em) from the recorded spectrum.

-

The fluorescence quantum yield (Φ_F) can be calculated using the comparative method with the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of this compound by measuring its oxidation and reduction potentials.

1. Materials and Reagents:

-

This compound (high purity, >99%)

-

Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)[3]

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP))[3]

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum disk)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode (SCE))

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

2. Experimental Setup:

-

Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).

-

Assemble the three-electrode cell and deoxygenate the solution by bubbling with a high-purity inert gas (argon or nitrogen) for at least 15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent, and dry before each measurement.

3. Measurement Procedure:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan for both oxidation and reduction events. A wide initial scan is often performed to determine the electrochemical window of the solvent and electrolyte.

-

Set the scan rate (e.g., 50-100 mV/s).[5]

-

Initiate the potential scan and record the resulting voltammogram.

-

To calibrate the potential scale, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again.

4. Data Analysis:

-

From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing the Fc/Fc⁺ couple (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level): E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8] E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

-

The electrochemical band gap can then be calculated as E_gap = E_LUMO - E_HOMO.

Visualizing Experimental Workflows and Logical Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Caption: Experimental workflow for characterizing this compound.

Caption: this compound: Structure-Property-Application relationship.

Conclusion

This compound stands as a molecule of significant fundamental and applied interest. Its well-defined electronic and optical properties, stemming from its unique molecular architecture, make it a valuable building block for advanced materials. A thorough understanding and precise characterization of these properties are paramount for its successful integration into novel technologies, ranging from next-generation electronics to innovative biomedical solutions. The experimental protocols and data presented in this guide offer a foundational framework for researchers and professionals to explore and harness the full potential of this compound and its derivatives.

References

- 1. scispace.com [scispace.com]

- 2. agilent.com [agilent.com]

- 3. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination [jstage.jst.go.jp]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of this compound derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. aidic.it [aidic.it]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

- 14. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Synthesis of Coronene via Diels-Alder Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronene, a polycyclic aromatic hydrocarbon (PAH) composed of seven peri-fused benzene (B151609) rings, is a molecule of significant interest in materials science and serves as a fundamental building block for nanographenes. While various synthetic routes to this compound exist, this technical guide focuses on a classic and instructive approach: the synthesis via a twofold benzogenic Diels-Alder reaction. This method, originally pioneered by Clar and Zander, involves the iterative extension of the perylene (B46583) core. This document provides a detailed overview of the reaction pathway, experimental protocols for the key steps, and relevant quantitative data to serve as a comprehensive resource for researchers.

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the construction of six-membered rings.[1] Its application in the synthesis of complex PAHs often involves a subsequent aromatization step to yield the final, fully conjugated system. The synthesis of this compound from perylene is a prime example of this strategy, employing a repeated sequence of Diels-Alder cycloaddition and decarboxylation to build the this compound framework. This guide will detail a four-step process based on the historical work of Clar and Zander, as well as touch upon modern improvements to this methodology.

Overall Synthesis Pathway

The synthesis of this compound via the Diels-Alder reaction from perylene is a multi-step process. The fundamental transformation involves two sequential Diels-Alder reactions, each followed by a decarboxylation/decarbonylation step to achieve aromatization. The overall pathway is depicted below.

Caption: Overall reaction pathway for the synthesis of this compound from perylene.

Experimental Protocols

The following protocols are based on the established synthesis by Clar and Zander and subsequent modifications. A modern approach using microwave irradiation has also been reported to yield the intermediate anhydrides and this compound itself in good yield.[2]

Step 1: Synthesis of 1,12-Benzoperylene-1',2'-dicarboxylic anhydride

This step involves the Diels-Alder reaction of perylene with maleic anhydride, followed by in-situ aromatization.

-

Experimental Workflow

Caption: Workflow for the synthesis of the first intermediate anhydride.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine perylene, maleic anhydride, and chloranil.

-

Add a high-boiling point solvent such as xylene.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature, which should induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a high-boiling solvent like nitrobenzene.

-

Step 2: Synthesis of 1,12-Benzoperylene

This step involves the decarboxylation and decarbonylation of the anhydride intermediate.

-

Protocol:

-

Thoroughly mix the 1,12-Benzoperylene-1',2'-dicarboxylic anhydride with soda lime in a heat-resistant vessel.

-

Heat the mixture to a high temperature (typically above 300°C) until the evolution of gas ceases. This can be done in a furnace or with a strong Bunsen burner.

-

The resulting solid residue contains 1,12-Benzoperylene.

-

Purify the product by sublimation under vacuum or by column chromatography on alumina.

-

Step 3: Synthesis of this compound-1,2-dicarboxylic anhydride

This step is a second Diels-Alder reaction, this time using 1,12-Benzoperylene as the diene.

-

Protocol:

-

The procedure is analogous to Step 1. Combine 1,12-Benzoperylene, maleic anhydride, and chloranil in a high-boiling solvent.

-

Heat the mixture to reflux for an extended period.

-

Isolate and purify the resulting this compound-1,2-dicarboxylic anhydride by crystallization and/or recrystallization.

-

Step 4: Synthesis of this compound

The final step is the decarboxylation of the second anhydride intermediate to yield this compound.

-

Protocol:

-

The procedure is analogous to Step 2. Mix the this compound-1,2-dicarboxylic anhydride with soda lime.

-

Heat the mixture to a high temperature to effect decarboxylation.

-

The final product, this compound, is a yellow solid.

-

Purify the this compound by vacuum sublimation, which typically yields high-purity crystals suitable for further use.

-

Quantitative Data

While the original literature provides limited explicit yield data for each step in a consolidated table, reports indicate that the synthesis is effective. A more modern adaptation of the Diels-Alder-Clar reaction suggests that stepwise addition of the oxidant, chloranil, can lead to nearly quantitative yields for the formation of the anhydride intermediates.[3] A study also reports the synthesis of this compound from this compound-1,2-dicarboxylic anhydride in good yield using microwave irradiation.[2]

| Step | Reactants | Product | Reported Yield |

| 1 | Perylene, Maleic Anhydride, Chloranil | 1,12-Benzoperylene-1',2'-dicarboxylic anhydride | Quantitative[2] |

| 2 | 1,12-Benzoperylene-1',2'-dicarboxylic anhydride, Soda Lime | 1,12-Benzoperylene | Good |

| 3 | 1,12-Benzoperylene, Maleic Anhydride, Chloranil | This compound-1,2-dicarboxylic anhydride | Good |

| 4 | This compound-1,2-dicarboxylic anhydride, Soda Lime | This compound | Good[2] |

Modern Synthetic Improvements

Recent studies have focused on improving the efficiency of the Diels-Alder-Clar reaction. One significant finding is that the sluggish reaction between perylene and maleic anhydride can be accelerated by the addition of chloranil. However, high yields are best obtained through the stepwise addition of the oxidant, a technique that mitigates what is described as substrate inhibition.[3] This improved method has been shown to allow for a double extension of perylene to a this compound derivative in a single step, potentially shortening the synthesis to two steps: the one-pot Diels-Alder/aromatization followed by decarboxylation.[3]

Conclusion

The synthesis of this compound via a twofold Diels-Alder reaction of perylene is a robust and historically significant method that provides a clear illustration of how complex PAHs can be constructed from smaller aromatic precursors. While the original procedures involve high temperatures and harsh conditions, modern adaptations, including the controlled addition of oxidants and the use of microwave irradiation, offer pathways to improved yields and efficiency. This guide provides the foundational knowledge and procedural outlines necessary for researchers to undertake this synthesis. Further optimization of reaction conditions may be possible based on the specific laboratory equipment and reagents available.

References

Gas-Phase Synthesis of Polycyclic Aromatic Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies underlying the gas-phase synthesis of polycyclic aromatic hydrocarbons (PAHs). PAHs are a large class of organic compounds composed of two or more fused aromatic rings, formed during the incomplete combustion of organic materials.[1][2] Their formation is a critical area of study in combustion science, astrophysics, and materials science, and has implications for environmental science and human health due to the carcinogenic nature of some PAH compounds.[1] This guide delves into the primary reaction mechanisms, experimental techniques for their study, and the influence of key physical parameters on PAH formation and growth.

Core Mechanisms of PAH Formation

The gas-phase synthesis of PAHs is a complex process involving a network of chemical reactions. Several mechanisms have been proposed and studied to explain the formation and growth of these molecules. Generally, the process begins with the formation of precursor species, followed by the inception of the first aromatic ring, and subsequent growth into larger PAH structures.[1]

1.1. Precursor Formation:

The initial step in PAH synthesis involves the pyrolytic and oxidative degradation of fuel molecules, leading to the formation of smaller, reactive species.[1] These precursors are the fundamental building blocks for aromatic rings. Key categories of PAH precursors include:

-

Acetylenic Compounds: Acetylene (B1199291) (C2H2) is a crucial species in many PAH growth mechanisms.[1][2]

-

Alkyl Radicals: Radicals such as methyl (CH3) can participate in ring formation and expansion.[1][3]

-

Phenyl Radicals: The phenyl radical (C6H5) is a key intermediate in the growth of larger PAHs.[1][2]

-

Resonance-Stabilized Cyclic Radicals: Radicals like cyclopentadienyl (B1206354) (C5H5) and propargyl (C3H3) are known to be important in the formation of the first aromatic rings.[1]

1.2. Major Formation and Growth Pathways:

Once precursors are present, they can react through various pathways to form and grow PAHs. The most widely recognized mechanism is the Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism. However, other pathways also contribute significantly, and often a synergy of different mechanisms is responsible for the observed rapid growth of PAHs.[1][2]

1.2.1. Hydrogen-Abstraction-C2H2-Addition (HACA) Mechanism:

The HACA mechanism is a sequential process that describes the growth of aromatic rings through the repetitive addition of acetylene.[1][2][4] It is particularly effective in explaining the formation of symmetrical PAHs.[1] The general steps of the HACA mechanism are:

-

Hydrogen Abstraction: A hydrogen atom is abstracted from an aromatic molecule by a radical (e.g., H, OH), creating an aryl radical site.[4][5]

-

Acetylene Addition: An acetylene molecule adds to the radical site.[4][5][6]

-

Ring Closure: The resulting structure undergoes cyclization to form a new five- or six-membered ring.[5][7]

-

Aromatization: The newly formed ring structure eliminates a hydrogen atom to become aromatic.

While the HACA mechanism is fundamental, it has been observed to underestimate PAH concentrations in some experimental conditions, suggesting the importance of other pathways.[2]

1.2.2. Other Important Mechanisms:

Several other mechanisms have been proposed to complement the HACA pathway and explain the formation of a wider variety of PAH structures:[1]

-

Hydrogen-Abstraction/Vinylacetylene-Addition (HAVA): This mechanism involves the addition of vinylacetylene (C4H4) and is considered a significant contributor to PAH growth.[1][2]

-

Phenyl-Addition/Cyclization (PAC): This pathway involves the addition of a phenyl radical, which can effectively increase the molecular mass and number of rings.[1][2]

-

Methyl-Addition/Cyclization (MAC): The addition of methyl radicals can lead to the formation and expansion of rings.[1][3]

-

Resonance-Stabilized Radical Chain Reactions: Reactions involving radicals like propargyl (C3H3) and cyclopentadienyl (C5H5) are crucial for the formation of the first aromatic rings.[1]

-

Diels-Alder Reactions: These cycloaddition reactions have been considered, but are generally thought to be less competitive than radical-mediated pathways at high temperatures due to high activation barriers.[1][4]

The interplay of these mechanisms is dependent on the specific reaction conditions, including temperature, pressure, and the concentration of different precursor species.[1]

Experimental Methodologies

The study of gas-phase PAH synthesis relies on a combination of experimental techniques that allow for the generation of high-temperature environments and the sensitive detection of reaction intermediates and products.

2.1. High-Temperature Reactors:

-

Flow Reactors: These reactors are used to study reactions under controlled temperature, pressure, and residence time. A fuel or precursor is introduced into a heated tube, and the products are sampled at the outlet.[1][8]

-

Jet-Stirred Reactors (JSRs): JSRs provide a well-mixed environment, allowing for the study of reaction kinetics at uniform temperature and concentration.

-

Shock Tubes: These instruments generate very high temperatures and pressures for short durations by propagating a shock wave through a gas. They are ideal for studying elementary reaction rates at combustion-relevant conditions.[1]

2.2. Analytical Techniques:

-

Mass Spectrometry (MS): MS is a primary tool for identifying and quantifying the species present in the reaction mixture. Techniques like Molecular Beam Mass Spectrometry (MBMS) allow for the direct sampling of reactive intermediates from flames and reactors.[1] Time-of-Flight Mass Spectrometry (TOF-MS) is often used for its high resolution and ability to detect large PAH molecules.[1][8]

-

Laser-Based Diagnostics: Techniques such as Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Multiphoton Ionization (REMPI) provide sensitive and species-specific detection of PAHs and their precursors.

2.3. Experimental Protocol: Toluene (B28343) Pyrolysis in a Flow Tube Reactor

This protocol provides a general methodology for studying PAH formation from the pyrolysis of toluene, a common aromatic precursor.[8]

Objective: To investigate the formation of PAHs from the gas-phase pyrolysis of toluene at high temperatures.

Apparatus:

-

High-temperature flow tube reactor (e.g., alumina (B75360) or quartz tube) with a furnace capable of reaching at least 1500 K.

-

Mass flow controllers for precise control of gas flow rates.

-

A system for introducing the liquid precursor (toluene) into the gas stream (e.g., a bubbler or syringe pump with a vaporizer).

-

A sampling system, such as a molecular beam sampling apparatus, connected to a mass spectrometer (e.g., TOF-MS with single-photon ionization).

-

Pressure control system to maintain a constant pressure within the reactor.

Procedure:

-

System Preparation: The flow reactor is heated to the desired temperature (e.g., 1100-1500 K) and purged with an inert carrier gas (e.g., Argon) to remove any contaminants.[8]

-

Precursor Introduction: A controlled flow of the carrier gas is passed through a bubbler containing toluene at a constant temperature to entrain toluene vapor. Alternatively, a syringe pump can be used to inject liquid toluene into a heated mixing zone.

-

Reaction: The toluene/carrier gas mixture flows through the heated section of the reactor where pyrolysis occurs. The residence time in the reactor is controlled by the flow rate and the reactor dimensions.[8]

-

Sampling: A small fraction of the gas exiting the reactor is sampled through a nozzle or skimmer into the mass spectrometer. This rapid expansion quenches the reactions, preserving the composition of the gas at the sampling point.

-

Analysis: The sampled gas is ionized (e.g., using vacuum ultraviolet single-photon ionization) and the resulting ions are analyzed by the mass spectrometer to identify the different PAH species formed based on their mass-to-charge ratio.[8]

-

Data Collection: Mass spectra are recorded at different reactor temperatures and pressures to study the influence of these parameters on the product distribution.

Quantitative Data on PAH Formation

The following table summarizes the operational conditions and yields of PAHs from the pyrolysis of cyclopentadiene, a key precursor, as reported in the literature.[1]

| Reference | Reactor Type | Temperature (K) | Pressure (atm) | Residence Time (s) | CPD Conversion (%) | Benzene Yield (%) | Naphthalene Yield (%) |

| Vervust et al. | Not Specified | 1000 - 1200 | 1 | Not Specified | ~5 - 95 | ~1 - 15 | ~0.1 - 2 |

| Djokic et al. | Not Specified | 900 - 1150 | 1 | Not Specified | ~1 - 90 | ~0.5 - 10 | ~0.05 - 1.5 |

Note: The data presented is an approximation based on graphical representations in the cited literature and is intended for comparative purposes.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the study of PAH synthesis.

Caption: A generalized experimental workflow for studying gas-phase PAH synthesis.

Caption: The sequential steps of the Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism.

Caption: An overview of the hierarchical growth process from precursors to soot.

Influence of Physical Parameters

The formation and growth of PAHs are highly sensitive to the physical conditions of the reaction environment.

-

Temperature: Temperature has a profound effect on PAH formation. Higher temperatures generally promote the initial decomposition of the fuel and the rates of subsequent radical reactions. However, extremely high temperatures can also lead to the decomposition of PAHs. The optimal temperature for the formation of specific PAHs varies.[9][10]

-

Pressure: Pressure influences the rates of bimolecular and termolecular reactions. Higher pressures can favor addition and recombination reactions, thus promoting PAH growth.

-

Residence Time: The time that the reactants spend in the high-temperature zone determines the extent of reaction. Longer residence times generally lead to the formation of larger and more complex PAHs, up to a certain point where decomposition may become significant.[8]

-

Fuel/Oxidizer Ratio: In combustion environments, the ratio of fuel to oxidizer is critical. Fuel-rich conditions, where there is insufficient oxygen for complete combustion, are conducive to PAH formation.

Conclusion

The gas-phase synthesis of polycyclic aromatic hydrocarbons is a multifaceted process governed by a complex interplay of chemical kinetics and physical conditions. A thorough understanding of the underlying mechanisms, such as the HACA pathway and other radical-mediated reactions, is essential for controlling PAH emissions and for the targeted synthesis of these molecules for various applications. The experimental and analytical techniques outlined in this guide provide the foundation for further research in this important field. Continued investigation, combining detailed experiments with computational modeling, will be crucial for refining our understanding of PAH formation and growth.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Formation pathways of polycyclic aromatic hydrocarbons (PAHs) in butane or butadiene flames - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08744K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Natural Occurrence of Coronene in Carpathite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of coronene in the mineral carpathite. It details the physicochemical properties of carpathite, the geological processes leading to its formation, and methodologies for the extraction and analysis of its core constituent, this compound. This document is intended to serve as a valuable resource for researchers in geochemistry, materials science, and for professionals in drug development interested in the unique properties of naturally occurring polycyclic aromatic hydrocarbons (PAHs).

Introduction to Carpathite and this compound

Carpathite is a rare organic mineral composed of exceptionally pure this compound (C₂₄H₁₂), a polycyclic aromatic hydrocarbon consisting of seven peri-fused benzene (B151609) rings.[1][2] First described in 1955 in the Carpathian Mountains, for which it is named, carpathite is also known by the synonyms karpatite and pendletonite.[1][3] The mineral typically appears as yellow to yellowish-brown acicular or thin tabular crystals, often forming fibrous, radiating aggregates.[1][4] One of its most distinctive properties is its bright blue-white fluorescence under both short and long-wave ultraviolet light.[3]

This compound itself is a planar, highly symmetrical molecule of significant interest due to its aromaticity and potential applications in materials science, such as in the synthesis of graphene.[5][6] Its natural occurrence in a nearly pure crystalline form within carpathite offers a unique opportunity to study the geological formation and properties of complex organic molecules.

Physicochemical Properties of Carpathite

The following tables summarize the key quantitative data for carpathite, derived from mineralogical studies.

Table 1: General and Physical Properties of Carpathite

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₂ | [3] |

| Molecular Weight | 300.36 g/mol | [7] |

| Color | Yellow, yellowish-brown | [1][4] |

| Crystal System | Monoclinic | [1] |

| Hardness (Mohs) | 1.5 | [1][4] |

| Specific Gravity | 1.35 - 1.40 g/cm³ | [4] |

| Luster | Vitreous to adamantine | [1] |

| Fluorescence | Bright blue to blue-white under UV light | [3] |

Table 2: Crystallographic Data for Carpathite

| Parameter | Value | Reference |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 10.06(1) Å, b = 4.694(5) Å, c = 16.08(3) Å | |

| β = 109.19(5)° | [8] | |

| Formula Units (Z) | 2 | [5][8] |

Table 3: Optical Properties of Carpathite

| Property | Value | Reference |

| Optical Class | Biaxial (+/-) | [1] |

| Refractive Indices | nα = 1.760 - 1.780, nβ = 1.977 - 1.982, nγ = 2.050 - 2.150 | [1] |

| Birefringence | δ = 0.290 - 0.370 | [1] |

Geological Formation of Carpathite

Carpathite is typically found in low-temperature hydrothermal veins, often in association with minerals such as cinnabar, quartz, calcite, and barite.[1][2] The formation of carpathite is understood to be a result of the thermal decomposition of organic matter present in sedimentary rocks, followed by the hydrothermal transport and subsequent deposition of this compound.[1]

The process can be summarized in the following logical steps:

Experimental Protocols for Analysis

The analysis of this compound from carpathite involves several key stages: sample preparation, extraction, and instrumental analysis. The following protocols are generalized from standard methods for PAH analysis in geological matrices and should be optimized for the specific characteristics of the carpathite sample.

Sample Preparation

-

Mechanical Separation: Carefully separate the carpathite crystals from the host rock matrix under a microscope using a sterile scalpel or needle.

-

Grinding: The separated carpathite crystals should be ground into a fine powder using an agate mortar and pestle to ensure homogeneity. This increases the surface area for efficient solvent extraction.

-

Drying: Dry the powdered sample in a desiccator or a vacuum oven at a low temperature (e.g., 40 °C) to remove any adsorbed moisture.

Solvent Extraction of this compound

-

Soxhlet Extraction:

-

Place a known weight (e.g., 100-500 mg) of the powdered carpathite into a cellulose (B213188) thimble.

-

Place the thimble into a Soxhlet extractor.

-

Add a suitable solvent, such as toluene (B28343) or a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v), to the round-bottom flask.

-

Heat the solvent to its boiling point and allow the extraction to proceed for a minimum of 8-12 hours.

-

After extraction, concentrate the solvent using a rotary evaporator to a small volume (e.g., 1-2 mL).

-

-

Ultrasonic Extraction:

-

Place a known weight of the powdered sample into a glass vial.

-

Add a measured volume of a suitable solvent (e.g., dichloromethane).

-

Place the vial in an ultrasonic bath and sonicate for 30-60 minutes.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the supernatants and concentrate as described above.

-

Instrumental Analysis

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Column: A C18 reverse-phase column is suitable for separating PAHs.

-

Detector: A fluorescence detector is highly sensitive for this compound, which exhibits strong native fluorescence. Excitation and emission wavelengths should be optimized for this compound. A Diode Array Detector (DAD) can also be used to obtain the UV-Vis spectrum.

-

Quantification: Prepare a calibration curve using certified this compound standards of known concentrations.

-

Column: A non-polar capillary column, such as a DB-5ms, is typically used for PAH analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points. For this compound, the final temperature will be relatively high.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, targeting the molecular ion of this compound (m/z 300.36).

-

Identification and Quantification: Identification is based on the retention time and the mass spectrum compared to a this compound standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve.

The following diagram illustrates a generalized workflow for the analysis of this compound from a carpathite sample.

Relevance to Drug Development

While this compound itself is not currently a therapeutic agent, the study of naturally occurring PAHs and their derivatives can be of interest to drug development professionals for several reasons:

-

Scaffold for Synthesis: The rigid, planar structure of this compound could serve as a unique scaffold for the synthesis of novel therapeutic compounds.

-

Toxicology Studies: As PAHs are known environmental contaminants with potential carcinogenic properties, understanding the properties and interactions of pure, naturally occurring this compound can contribute to toxicological databases and the development of risk assessment models.

-

Biomarker Research: The formation of this compound under specific geological conditions suggests its potential as a biomarker for certain geological or astrobiological processes.

Conclusion

Carpathite represents a unique geological occurrence of highly purified this compound. Its study provides insights into the geochemical cycling of carbon and the formation of complex organic molecules in natural systems. The analytical protocols outlined in this guide provide a framework for the detailed characterization of this compound from its mineral matrix, enabling further research into its properties and potential applications. For professionals in drug development, the unique structure of this compound may offer inspiration for the design of novel molecular architectures.

References

- 1. agilent.com [agilent.com]

- 2. Mineral Sample Preparation [intertek.com]

- 3. tdi-bi.com [tdi-bi.com]

- 4. Tips for Sample Preparation, Lehigh Noble-Gas Laboratory [eesarchive.lehigh.edu]

- 5. organomation.com [organomation.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. google.com [google.com]

Solubility of Coronene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of coronene, a polycyclic aromatic hydrocarbon (PAH), in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development fields, including materials science, organic electronics, and as a model compound in toxicological and environmental studies. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Quantitative Solubility Data

The solubility of this compound is highest in nonpolar aromatic and chlorinated hydrocarbon solvents, and significantly lower in polar and alcoholic solvents. The following tables summarize the available quantitative solubility data for this compound in various organic solvents.

Table 1: Solubility of this compound in Select Organic Solvents at or near Room Temperature

| Solvent | Temperature (°C) | Solubility | Molar Concentration (mol/L) | Method of Determination |

| Chloroform | 25 | ~300.36 mg/L | ~1 mmol/L[1] | Not Specified |

| Toluene | 25 | ~2.5 g/L | ~8.32 mmol/L | Crystal Growth Observation[1] |

| Water | 25 | 0.14 µg/L | 4.66 x 10⁻¹⁰ mol/L | Spectrophotofluorometry |

Qualitative Solubility Information:

General literature suggests that this compound is "very soluble" in benzene, toluene, dichloromethane, and hexane, and "sparingly soluble" in ethanol[1].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any application. Below are detailed methodologies for two common and reliable methods for determining the solubility of this compound in organic solvents: the Gravimetric Method and the UV-Vis Spectroscopic Method.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the solid solute.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.2 µm or smaller pore size)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with solvent-resistant caps

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The equilibration time should be determined empirically to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry collection vial. Filtration must be rapid to prevent temperature changes and solvent evaporation.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial. This can be done in a fume hood at room temperature or more rapidly in an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent, g/L, or mol/L.

-

UV-Vis Spectroscopic Method

This method is particularly useful for sparingly soluble compounds and requires smaller sample volumes. It relies on Beer-Lambert Law to determine the concentration of the solute in a saturated solution.

Materials:

-

This compound (high purity)

-

Solvent of interest (UV-grade)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the Gravimetric Method (Section 2.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw a known volume of the clear supernatant and filter it as described previously (Section 2.1, step 2).

-

Accurately dilute the filtered saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

-

Calculation of Solubility:

-

The concentration of the saturated solution is the solubility of this compound in that solvent at the specified temperature.

-

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining this compound solubility.

Caption: Workflow for the Gravimetric Determination of this compound Solubility.

Caption: Workflow for the UV-Vis Spectroscopic Determination of this compound Solubility.

References

Unveiling the Crystalline World of Coronene: A Technical Guide to its Structure and Polymorphs

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state properties of polycyclic aromatic hydrocarbons (PAHs) is paramount. Coronene (C₂₄H₁₂), a highly symmetrical, planar PAH, serves as a fundamental model for larger graphene fragments and has garnered significant interest for its applications in organic electronics and materials science. This technical guide provides an in-depth exploration of the crystal structure and polymorphic behavior of this compound, presenting key crystallographic data, detailed experimental protocols for polymorph generation, and visual representations of polymorphic relationships.

The Crystalline Architecture of this compound

At ambient conditions, this compound typically crystallizes in a monoclinic herringbone-like structure, designated as the γ-polymorph.[1] This arrangement is characterized by molecules packed in a way that minimizes intermolecular repulsion and maximizes van der Waals interactions. The fundamental crystal structure of this common polymorph was first elucidated by Robertson and White in 1945 and later refined with three-dimensional data.[2][3]

Beyond the ambient γ-form, this compound exhibits a rich polymorphic landscape, with the β-polymorph being a notable example. This second form can be accessed through the application of an external magnetic field during crystallization or via a temperature-induced phase transition from the γ-polymorph.[1][4] Furthermore, under high-pressure conditions, this compound undergoes structural phase transitions to other crystalline forms, including monoclinic and orthorhombic structures.[5][6]

Quantitative Crystallographic Data

The distinct packing arrangements of this compound's polymorphs are quantitatively described by their crystallographic parameters. The following table summarizes the key data for the most well-characterized polymorphs of this compound.

| Polymorph | Temperature (K) | Pressure | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| γ-Coronene | Ambient | Ambient | Monoclinic | P2₁/a | 16.119 | 4.702 | 10.102 | 90 | 110.9 | 90 | 2 | [2][3] |

| β-Coronene | Ambient | Ambient (grown in 1T magnetic field) | Monoclinic | P2₁/n | 17.23 | 3.84 | 10.39 | 90 | 96.24 | 90 | 2 | [4] |

| High-Pressure Phase I | 298 | 1.5 GPa | Monoclinic | P2/m | - | - | - | - | - | - | - | [5][6] |

| High-Pressure Phase II | 298 | 12.2 GPa | Orthorhombic | Pmmm | - | - | - | - | - | - | - | [5][6] |

Z represents the number of molecules per unit cell. Dashes indicate that specific lattice parameters were not reported in the cited literature.

Experimental Protocols for Polymorph Generation

The ability to selectively produce different polymorphs of this compound is crucial for harnessing their distinct physical and electronic properties. The following sections detail the methodologies for obtaining the γ and β polymorphs.

Crystallization of γ-Coronene by Slow Cooling

The most common polymorph, γ-coronene, can be readily obtained from a supersaturated solution in toluene (B28343) by a slow cooling method.[1]

Materials:

-

This compound (commercial, purified by sublimation if necessary)

-

Toluene (analytical grade)

Procedure:

-

Prepare a supersaturated solution of this compound in toluene (approximately 2.5 mg/mL).

-

Heat the solution to 328 K to ensure complete dissolution.

-

Slowly cool the solution from 328 K to 298 K over a period of 12 hours. The recommended cooling rate is approximately 0.04 K/min.[1]

-

Needle-like crystals of γ-coronene will form during the cooling process.

-

Isolate the crystals by filtration and wash with a small amount of cold toluene.

-

Dry the crystals under vacuum.

Synthesis of β-Coronene using a Magnetic Field

The β-polymorph of this compound can be exclusively grown by introducing a magnetic field during the crystallization process.[4]

Materials:

-

This compound

-

Toluene

-

5 mm quartz cuvette with a stopper

Procedure:

-

Prepare a supersaturated solution of this compound in toluene.

-

Filter the solution through a 0.22 μm PTFE filter directly into the quartz cuvette.

-

Seal the cuvette and place it within a magnetic cavity capable of generating a 1 Tesla magnetic field.

-

Maintain the entire system at 93 °C for 4 hours.

-

Program a staged cooling process: cool to 83 °C, 73 °C, 63 °C, and finally 50 °C, with a 24-hour dwell time at each temperature.

-

After the final dwell, allow the cuvette to cool to room temperature.

-

Crystals of β-coronene will be the sole polymorph to grow under these conditions.[4]

Polymorphic Relationships and Experimental Workflow

The interconversion and distinct formation pathways of this compound polymorphs can be effectively visualized. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Relationship between γ- and β-coronene polymorphs.

References

Theoretical DFT calculation of coronene properties

An In-depth Technical Guide to the Theoretical Calculation of Coronene Properties using Density Functional Theory (DFT)

Introduction

This compound (C₂₄H₁₂), a polycyclic aromatic hydrocarbon (PAH), consists of a central benzene (B151609) ring fused with six surrounding benzene rings, forming a planar, disc-like structure. It serves as a fundamental model for graphene nanoflakes and is of significant interest in materials science, astrophysics, and electronics.[1][2] Density Functional Theory (DFT) has emerged as a powerful and computationally efficient quantum mechanical modeling method to investigate the ground-state properties of molecules like this compound.[3][4] This guide provides a comprehensive overview of the theoretical framework, computational protocols, and key findings from DFT calculations of this compound's structural, electronic, vibrational, and optical properties, intended for researchers and professionals in chemistry, materials science, and drug development.

Theoretical DFT Calculation: Methodology and Protocols

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Various combinations have been employed to study this compound, each with its strengths for specific property predictions.

Experimental Protocols: Computational Details

-

Geometry Optimization : The first step in any DFT calculation is to find the minimum energy structure of the molecule. This is achieved through geometry optimization.

-

Functionals : The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is widely used for this compound and its derivatives.[3][6] Other functionals like CAM-B3LYP are used for radical cations, while TD-B3LYP-D3 is benchmarked for describing potential energy surfaces.[1][2] For systems with potential strong static correlation, TAO-DFT (Thermally-Assisted-Occupation DFT) can be employed.[7][8]

-

Basis Sets : Common basis sets include Pople-style sets like 3-21G, 6-31G(d), and 6-311++G(d,p), as well as correlation-consistent sets like cc-pVDZ.[1][3][6]

-

Convergence Criteria : Strict convergence thresholds are necessary for accurate results. For example, thresholds for maximum force, RMS force, and maximum displacement can be set to 4.5 x 10⁻⁴, 3.0 x 10⁻⁴, and 1.8 x 10⁻³ atomic units, respectively.[1]

-

Frequency Calculations : Following a successful geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain infrared (IR) and Raman spectra.[6][9] These calculations involve computing the analytic second derivatives of the energy with respect to nuclear displacement (the Hessian matrix).[10]

-

Electronic Property Calculations : Single-point energy calculations on the optimized geometry are used to determine electronic properties.

-

Optical Property Calculations : Time-Dependent DFT (TD-DFT) is the standard method for calculating excited-state properties, such as UV-Vis absorption spectra.[2][11] This involves computing the vertical excitation energies from the ground state.[2]

Logical Workflow for DFT Calculations

The general workflow for performing DFT calculations on this compound is a sequential process, starting from defining the molecular structure to the final analysis of its properties.

Caption: A generalized workflow for DFT calculations on this compound.

Calculated Properties of this compound

DFT provides a wealth of quantitative data on the intrinsic properties of this compound.

Structural Properties

Geometry optimization at the CAM-B3LYP/6-311G(d,p) level reveals the characteristic bond lengths of the this compound molecule. The C-C bonds in the central benzene ring are slightly longer than those in the peripheral rings, reflecting the electronic structure of the PAH.[1]

| Parameter | Description | Calculated Value (Å) | Method |

| R1, R2 | Central ring C-C bond lengths | 1.423 | CAM-B3LYP/6-311G(d,p)[1] |

| R3, R6 | Outer "short" C-C bond lengths | 1.361 | CAM-B3LYP/6-311G(d,p)[1] |

| R4, R5 | Outer "long" C-C bond lengths | 1.420 | CAM-B3LYP/6-311G(d,p)[1] |

Table 1: Calculated structural parameters (bond lengths) for neutral this compound.

Caption: Molecular structure of this compound (C₂₄H₁₂).

Electronic Properties

The electronic properties of this compound, particularly the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and potential in electronic devices. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

| Property | Description | Calculated Value | Method |

| HOMO Energy | Highest Occupied Molecular Orbital | -5.74 eV | B3LYP/3-21G[3] |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.33 eV | B3LYP/3-21G[3] |

| Energy Gap (Eg) | LUMO - HOMO | 4.41 eV | B3LYP/3-21G[3] |

| Ionization Potential | Energy to remove an electron | 5.74 eV | B3LYP/3-21G[3] |

| Electron Affinity | Energy released when adding an electron | 1.33 eV | B3LYP/3-21G[3] |

| Singlet-Triplet Gap | E(Triplet) - E(Singlet) | 2.11 eV | TAO-LDA[8] |

Table 2: Calculated electronic properties of this compound.

Caption: HOMO-LUMO energy level diagram for this compound.

Vibrational Properties

DFT calculations can predict the vibrational frequencies of this compound, which correspond to specific molecular motions like C-H stretching, C-C stretching, and ring deformations. These calculated frequencies can be compared with experimental IR and Raman spectroscopy data to validate the computational model. Studies show that functionals like B3LYP-D3 are well-suited for vibrational assignments.[6] Due to the high symmetry (D₆h) of this compound, many of its vibrational modes are degenerate.

| Frequency (cm⁻¹) | Mode Description | Symmetry |

| ~3050 - 3100 | C-H stretching | Multiple |

| ~1600 - 1650 | C=C aromatic stretching | Multiple |

| ~1300 - 1400 | In-plane ring deformations | Multiple |

| ~800 - 900 | C-H out-of-plane bending | Multiple |

Table 3: Representative calculated vibrational frequency ranges for this compound. (Note: Specific frequencies vary with the level of theory).

Optical Properties

TD-DFT calculations are used to simulate the electronic absorption spectrum of this compound. The results can be compared with experimental UV-Vis spectra to understand the nature of electronic transitions.

-

The experimental absorption spectrum of this compound shows prominent bands around 3.6 eV and 4.1 eV.[11]

-

TD-DFT calculations using functionals like TD-B3LYP-D3 can reproduce these features, explaining, for example, a symmetry-forbidden vibronic band that appears around 3.4 eV.[2]

-

The main absorption bands are typically assigned to π → π* transitions within the aromatic system.[12]

| Calculated Peak (eV) | Experimental Peak (eV) | Transition Character | Method |

| ~3.4 | 3.6 | S₀ → S₂ (¹B₃ᵤ) | TD-B3LYP-D3/def2-SVP[2] |

| ~4.0 | 4.1 | S₀ → S₃ (¹B₂ᵤ) | TD-B3LYP-D3/def2-SVP[2] |

Table 4: Comparison of calculated and experimental vertical excitation energies for this compound.

Conclusion

Theoretical calculations using Density Functional Theory provide a robust and insightful framework for investigating the multifaceted properties of this compound. By selecting appropriate functionals and basis sets, researchers can accurately predict its structural, electronic, vibrational, and optical characteristics. The methodologies and data presented in this guide highlight the synergy between computational modeling and experimental work, offering a predictive tool that can guide the synthesis and application of this compound-based materials in advanced technologies. The continued development of DFT methods, such as TAO-DFT for systems with radical character, promises even deeper understanding of complex PAHs and their potential applications.[7]

References

- 1. diva-portal.org [diva-portal.org]

- 2. This compound: a model for ultrafast dynamics in graphene nanoflakes and PAHs - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03656A [pubs.rsc.org]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Electronic properties of the this compound series from thermally-assisted-occupation density functional theory - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01336E [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Electronic and Vibrational Properties of Allene Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yang.chem.wisc.edu [yang.chem.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Coronene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronene (C₂₄H₁₂), a highly symmetrical polycyclic aromatic hydrocarbon (PAH), serves as a significant model compound in various fields of scientific research, including astrophysics, materials science, and environmental analysis. Its unique electronic and vibrational properties make it a subject of extensive spectroscopic investigation. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy. It is designed to be a valuable resource for researchers and professionals, offering detailed experimental protocols, tabulated spectral data, and visual representations of the analytical workflow.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its characteristic spectral features.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3040 | Medium | Aromatic C-H stretch | [1](--INVALID-LINK--) |

| ~1613 | Medium | C=C stretch | [1](--INVALID-LINK--) |

| ~1315 | Strong | C=C stretch | [2](--INVALID-LINK--) |

| ~893 | Strong | C-H out-of-plane bend | [1](--INVALID-LINK--) |

| ~549 | Medium | Skeletal vibration | [3](--INVALID-LINK--) |

| ~378 | Medium | Skeletal vibration | [3](--INVALID-LINK--) |

UV-Vis Spectroscopy Data

| Wavelength (nm) | Molar Extinction Coefficient (ε) | Band Assignment | Solvent | Reference |

| ~301 | 250,000 | β-band | Dichloromethane | [4](--INVALID-LINK--) |

| ~343 | 40,000 | p-band | Dichloromethane | [4](--INVALID-LINK--) |

| ~402 | 2,500 | α-band | Dichloromethane | [4](--INVALID-LINK--) |

| 310.1 | - | β-band | 1,2,4-trichlorobenzene (B33124) | [5](--INVALID-LINK--) |

| 342.7 | - | p-band | 1,2,4-trichlorobenzene | [5](--INVALID-LINK--) |

| 389.2 | - | α-band | 1,2,4-trichlorobenzene | [5](--INVALID-LINK--) |

Raman Spectroscopy Data

| Raman Shift (cm⁻¹) | Intensity | Assignment | Reference |

| ~1360 | Strong | D-band (disorder-induced) | [6](--INVALID-LINK--) |

| ~1580 | Strong | G-band (graphitic) | [6](--INVALID-LINK--) |

| ~485 | Medium | C-C-C bending | [7](--INVALID-LINK--) |

| ~1350 | Strong | C-C stretching | [7](--INVALID-LINK--) |

| ~1600 | Medium | C-C stretching | [7](--INVALID-LINK--) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended to serve as a guide for obtaining high-quality spectral data.

Infrared (IR) Spectroscopy: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of this compound and 200-300 mg of the dried KBr.

-

Grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding process is crucial to reduce particle size and minimize light scattering.

-

-

Pellet Formation:

-

Assemble the pellet die. Place a small amount of the this compound-KBr mixture into the die.

-

Level the powder and apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of absorbance or transmittance.

-

UV-Vis Spectroscopy: Solution-Phase Measurement

-

Solvent Selection:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Spectral Acquisition:

-

Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the this compound solution.

-

Place the cuvettes in the spectrophotometer.

-

Record a baseline spectrum with the solvent-filled cuvette.

-

Measure the absorbance spectrum of the this compound solution over the desired wavelength range (e.g., 250-500 nm).

-

Raman Spectroscopy: Solid Sample Analysis

-

Sample Preparation:

-

Place a small amount of this compound powder onto a clean microscope slide or a suitable substrate.

-

Gently press the powder to create a relatively flat and even surface. For Raman imaging, a smooth surface is highly desirable to ensure consistent focusing.

-

-

Instrument Setup:

-

Select an appropriate laser excitation wavelength. A common choice is 532 nm or 785 nm, though the selection may depend on the specific instrument and the potential for fluorescence.

-

Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

-

-

Spectral Acquisition:

-

Focus the laser beam onto the surface of the this compound sample.

-